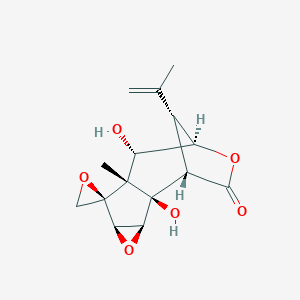
Chlorhydrate de 2,2'-Oxybis(éthylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white to light beige crystalline powder that is soluble in water and ethanol . This compound is used in various chemical and industrial applications due to its unique properties.
Applications De Recherche Scientifique
2,2’-Oxybis(ethylamine) dihydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used in the synthesis of macrocyclic bisimines and other complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving amine functionalities.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used as a catalyst, coordination reagent, and surfactant in various industrial processes.
Mécanisme D'action
Target of Action
It’s known that this compound is used as a reactant or reagent in various chemical reactions .
Mode of Action
It’s known to participate in chemical reactions as a reactant or reagent
Biochemical Pathways
It’s known to be used in the synthesis of macrocyclic bisimines , which suggests it may play a role in the formation of these compounds.
Result of Action
It’s known to be used in the synthesis of macrocyclic bisimines , suggesting it contributes to the formation of these compounds.
Analyse Biochimique
Biochemical Properties
It has been used as a reactant/reagent in the synthesis of polyboramines for hydrogen release, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes .
Molecular Mechanism
It is known to participate in the synthesis of macrocyclic bisimines , but the details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be explored.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Oxybis(ethylamine) dihydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(ethylamine) dihydrochloride involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The resulting product is then purified and crystallized to obtain the dihydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybis(ethylamine) dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted amines.
Oxidation Reactions: It can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Corresponding oxides.
Reduction Reactions: Primary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-aminoethyl) Ether Dihydrochloride
- 2,2’-Diaminodiethyl Ether Dihydrochloride
- 2,2’-Oxydiethylamine Dihydrochloride
Uniqueness
2,2’-Oxybis(ethylamine) dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dihydrochloride salts makes it particularly useful in various industrial and research settings .
Propriétés
Numéro CAS |
60792-79-2 |
|---|---|
Formule moléculaire |
C4H13ClN2O |
Poids moléculaire |
140.61 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c5-1-3-7-4-2-6;/h1-6H2;1H |
Clé InChI |
UYMLKGBJAVRBCW-UHFFFAOYSA-N |
SMILES |
C(COCCN)N.Cl.Cl |
SMILES canonique |
C(COCCN)N.Cl |
Key on ui other cas no. |
60792-79-2 |
Pictogrammes |
Irritant |
Synonymes |
2,2’-Oxybis-ethanamine hydrochloride (1:2); 2,2’-Oxybis-ethanamine Dihydrochloride; 2-(2-Aminoethoxy)ethanamine Dihydrochloride; Bis(2-aminoethyl) Ether Dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)


![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)







